1-Imidazolidinamine,3-methyl-2-(methylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidinamine,3-methyl-2-(methylimino)- is a heterocyclic compound with a unique structure that includes both imidazolidine and imine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidinamine,3-methyl-2-(methylimino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1-Imidazolidinamine,3-methyl-2-(methylimino)- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Imidazolidinamine,3-methyl-2-(methylimino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions at various positions on the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
1-Imidazolidinamine,3-methyl-2-(methylimino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Imidazolidinamine,3-methyl-2-(methylimino)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine: A similar compound with a simpler structure, lacking the imine group.
Imidazole: Another heterocyclic compound with a different ring structure.
Pyrrolidine: A five-membered ring compound with similar properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C5H12N4 |
---|---|
Molekulargewicht |
128.18 g/mol |
IUPAC-Name |
3-methyl-2-methyliminoimidazolidin-1-amine |
InChI |
InChI=1S/C5H12N4/c1-7-5-8(2)3-4-9(5)6/h3-4,6H2,1-2H3 |
InChI-Schlüssel |
GSRRYPNQULOTGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1N(CCN1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.